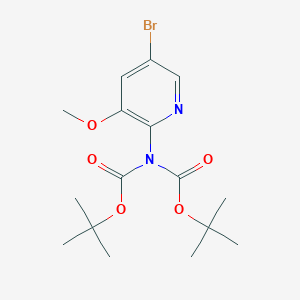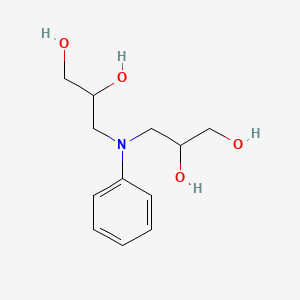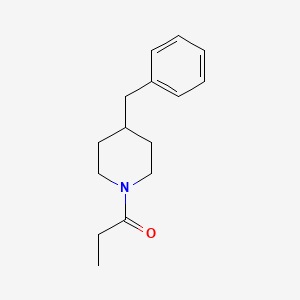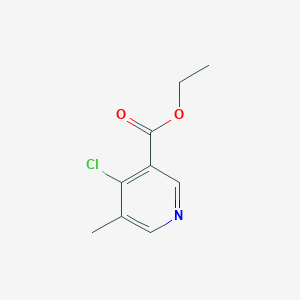![molecular formula C10H20N2O3 B13760104 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide CAS No. 7143-23-9](/img/structure/B13760104.png)
1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is a chemical compound with the molecular formula C10H20N2O3. It is known for its unique structure, which includes a cyclopentane ring substituted with a bis(2-hydroxyethyl)amino group and a carboxamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amine compounds. Substitution reactions can result in a variety of functionalized cyclopentane derivatives .
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxamide: Similar structure but lacks the bis(2-hydroxyethyl)amino group.
Bis(2-hydroxyethyl)amine: Contains the bis(2-hydroxyethyl)amino group but lacks the cyclopentane ring.
Cyclopentanone: Contains the cyclopentane ring but lacks the bis(2-hydroxyethyl)amino and carboxamide groups
Uniqueness
1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
CAS No. |
7143-23-9 |
|---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H20N2O3/c11-9(15)10(3-1-2-4-10)12(5-7-13)6-8-14/h13-14H,1-8H2,(H2,11,15) |
InChI Key |
XPJYPWNRHPKFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


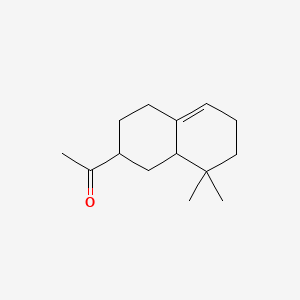

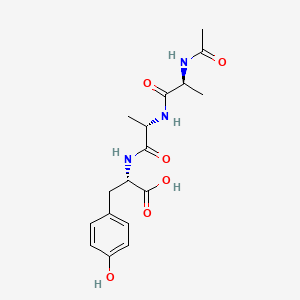
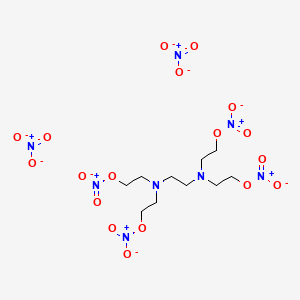
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
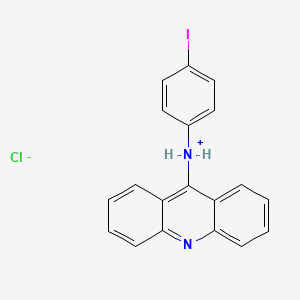
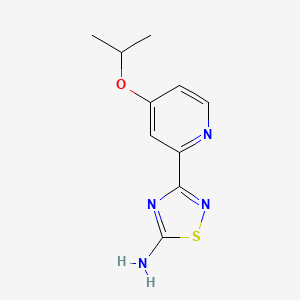
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
